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Introduction
YM-1, also known as Chitinase 3-like 3 (Chi3l3), is a secreted lectin primarily produced by

macrophages and neutrophils in mice.[1][2][3] It is considered a hallmark of alternatively

activated macrophages (M2a), which are involved in tissue repair, immune regulation, and

parasitic infections.[1][2][4] Elevated YM-1 levels have been associated with various

inflammatory and disease states in mice, including allergic lung inflammation, parasitic

infections, and central nervous system diseases.[1][2][3] Therefore, accurate measurement of

YM-1 levels in different biological samples from mice is crucial for understanding its role in

pathophysiology and for the development of novel therapeutics.

These application notes provide detailed protocols for the quantification and localization of YM-
1 in various mouse samples, including serum, plasma, bronchoalveolar lavage fluid (BALF),

and tissue homogenates.

Methods for Measuring YM-1 Levels
Several immunological methods can be employed to measure YM-1 levels in mice. The choice

of method depends on the research question, the sample type, and the required sensitivity and

specificity.
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Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and quantitative method for measuring YM-1 concentrations in fluid

samples such as serum, plasma, and BALF. Commercially available ELISA kits offer a

convenient and standardized way to perform this assay.

Experimental Protocol: Sandwich ELISA

This protocol is a general guideline based on commercially available mouse YM-1 ELISA kits.

Always refer to the specific manufacturer's instructions for optimal results.

Materials:

Mouse YM-1 DuoSet ELISA Kit (e.g., R&D Systems, DY2446) or similar

96-well microplates

Wash Buffer (e.g., 0.05% Tween® 20 in PBS)

Reagent Diluent (e.g., 1% BSA in PBS)

Substrate Solution (e.g., TMB)

Stop Solution (e.g., 2 N H₂SO₄)

Microplate reader set to 450 nm (with wavelength correction at 540 nm or 570 nm

recommended)

Pipettes and tips

Adhesive plate sealers

Procedure:

Plate Preparation:

Dilute the capture antibody to the working concentration in PBS.

Coat a 96-well microplate with 100 µL per well of the diluted capture antibody.
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Seal the plate and incubate overnight at room temperature.

Aspirate each well and wash with 400 µL of Wash Buffer. Repeat the wash process two

more times for a total of three washes.

Blocking:

Block non-specific binding by adding 300 µL of Reagent Diluent to each well.

Incubate at room temperature for at least 1 hour.

Aspirate and wash the plate as described in step 1.

Sample and Standard Incubation:

Prepare serial dilutions of the mouse YM-1 standard in Reagent Diluent.

Add 100 µL of sample or standard per well.

Cover with an adhesive plate sealer and incubate for 2 hours at room temperature.

Aspirate and wash the plate as described in step 1.

Detection Antibody Incubation:

Dilute the detection antibody to its working concentration in Reagent Diluent.

Add 100 µL of the diluted detection antibody to each well.

Cover with a new adhesive plate sealer and incubate for 2 hours at room temperature.

Aspirate and wash the plate as described in step 1.

Streptavidin-HRP Incubation:

Add 100 µL of the working dilution of Streptavidin-HRP to each well.

Cover the plate and incubate for 20 minutes at room temperature, protected from light.
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Aspirate and wash the plate as described in step 1.

Development and Measurement:

Add 100 µL of Substrate Solution to each well.

Incubate for 20 minutes at room temperature, protected from light.

Add 50 µL of Stop Solution to each well. Gently tap the plate to ensure thorough mixing.

Determine the optical density of each well immediately using a microplate reader set to

450 nm.

Sample Collection and Preparation:

Serum: Collect whole blood and allow it to clot for 30 minutes at room temperature.

Centrifuge at 1000 x g for 15 minutes. Collect the serum and store at -80°C.

Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin).

Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and

store at -80°C.

Bronchoalveolar Lavage Fluid (BALF): Cannulate the trachea of a terminally anesthetized

mouse.[5][6][7] Instill a known volume of sterile saline (e.g., 1 mL) and gently aspirate.[5][6]

[7] Pool multiple lavages.[5] Centrifuge at 300 x g for 10 minutes to pellet cells.[5] Collect the

supernatant and store at -80°C.[5][8]

Tissue Homogenates: Homogenize tissue in an appropriate lysis buffer (e.g., RIPA buffer)

containing protease inhibitors.[9] Centrifuge at high speed to pellet cellular debris and collect

the supernatant.

Western Blotting
Western blotting is a semi-quantitative method used to detect the presence and relative

abundance of YM-1 protein in tissue homogenates and cell lysates.

Experimental Protocol: Western Blot
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Materials:

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

Primary antibody against mouse YM-1

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction:

Homogenize mouse tissues or lyse cells in ice-cold RIPA buffer with protease and

phosphatase inhibitors.[9][10][11]

Centrifuge the lysates at approximately 12,000 RPM for 20 minutes at 4°C to pellet debris.

[9]

Determine the protein concentration of the supernatant using a BCA assay.[9]

SDS-PAGE and Protein Transfer:

Load equal amounts of protein (e.g., 20 µ g/lane ) onto an SDS-PAGE gel.[9]

Separate proteins by electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

Immunoblotting:

Block the membrane for 1 hour at room temperature with 5% non-fat dry milk in TBS-T.[9]

Incubate the membrane with the primary anti-YM-1 antibody (diluted in blocking buffer)

overnight at 4°C with gentle agitation.[9]

Wash the membrane three times for 5-10 minutes each with TBS-T.[10][12]

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking

buffer) for 1 hour at room temperature.[9][10]

Wash the membrane again as in the previous step.

Detection:

Incubate the membrane with a chemiluminescent substrate according to the

manufacturer's instructions.

Visualize the protein bands using an imaging system.[9]

Immunohistochemistry (IHC)
IHC is a powerful technique for visualizing the localization of YM-1 protein within tissue

sections, providing spatial context to its expression.

Experimental Protocol: IHC on Paraffin-Embedded Tissues

Materials:

Formalin-fixed, paraffin-embedded mouse tissue sections

Xylene and graded ethanol series for deparaffinization and rehydration

Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)

Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity
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Blocking serum (from the same species as the secondary antibody)

Primary antibody against mouse YM-1

Biotinylated secondary antibody

Avidin-Biotin Complex (ABC) reagent

DAB chromogen substrate

Hematoxylin for counterstaining

Mounting medium

Procedure:

Deparaffinization and Rehydration:

Dewax the tissue sections in xylene.

Rehydrate through a graded series of ethanol to water.

Antigen Retrieval:

Immerse slides in antigen retrieval solution and heat (e.g., using a microwave or pressure

cooker).

Allow slides to cool to room temperature.

Peroxidase Blocking:

Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous

peroxidase activity.

Rinse with wash buffer (e.g., PBS).

Blocking:
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Incubate sections with blocking serum for at least 30 minutes to block non-specific

antibody binding.

Primary Antibody Incubation:

Incubate sections with the primary anti-YM-1 antibody at its optimal dilution overnight at

4°C.

Secondary Antibody and Detection:

Wash slides with wash buffer.

Incubate with a biotinylated secondary antibody for 30-60 minutes.

Wash slides with wash buffer.

Incubate with ABC reagent for 30 minutes.

Wash slides with wash buffer.

Visualization and Counterstaining:

Incubate sections with DAB substrate until the desired stain intensity develops.

Rinse with water.

Counterstain with hematoxylin.

Dehydrate through graded ethanol and clear in xylene.

Coverslip with mounting medium.

Quantitative Data Summary
The following tables provide an overview of expected YM-1 levels and detection ranges for

commercially available ELISA kits.

Table 1: Detection Ranges of Commercial Mouse YM-1 ELISA Kits
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Supplier Catalog Number
Detection Range
(pg/mL)

Sensitivity (pg/mL)

R&D Systems DY2446 78.1 - 5,000 Not specified

RayBiotech ELM-YM1 30.2 - 4,000 30.2

MyBioSource MBS8820874 62.5 - 4,000 38.1

Elabscience E-EL-M0532 62.5 - 4,000 37.5

Table 2: Examples of YM-1 Levels in Different Mouse Models

Mouse
Model/Condition

Sample Type
Change in YM-1
Level

Reference

Allergic Lung

Inflammation (HDM-

induced)

BALF
Significantly higher

than PBS controls
[13]

Pseudomonas

aeruginosa infection
BALF

2.6-fold increase at 24

hours post-exposure
[5]

Francisella tularensis

infection
BALF

Upregulated as

infection progresses
[5]

Lipopolysaccharide

(LPS) - induced direct

lung injury

BALF Significant increase [14]

Signaling Pathways and Experimental Workflows
YM-1 Signaling and Regulation
YM-1 is a key marker of M2 macrophage polarization, which is typically induced by the

cytokines IL-4 and IL-13. The signaling pathway involves the activation of STAT6. Interestingly,

YM-1 itself appears to have a regulatory role, as it has been shown to down-regulate STAT6

activation, thereby limiting the extent of alternative macrophage activation.[4]
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Caption: YM-1 Regulation in Macrophages.

Experimental Workflow for Measuring YM-1
The following diagram illustrates a typical workflow for measuring YM-1 levels in mouse

samples.
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Caption: YM-1 Measurement Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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